N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide typically involves the condensation of benzaldehyde with 2-(4-ethoxyanilino)acetohydrazide . The reaction is usually carried out in an ethanol solvent with an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in microbial growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide
- N’-Benzylidene-2-(2-methoxyanilino)acetohydrazide
- N’-(4-(diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide
Uniqueness
N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide is unique due to its specific ethoxy substitution on the aniline ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
302909-85-9 |
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Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-ethoxyanilino)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-16-10-8-15(9-11-16)18-13-17(21)20-19-12-14-6-4-3-5-7-14/h3-12,18H,2,13H2,1H3,(H,20,21)/b19-12+ |
InChI Key |
DUUQQRVTEXNVGN-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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